molecular formula C14H11BrO2S B3898563 3-(5-bromo-2-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one

3-(5-bromo-2-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B3898563
M. Wt: 323.21 g/mol
InChI Key: YMZJVKDBICFZRR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one, also known as BMTP-1, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMTP-1 has been reported to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities.

Mechanism of Action

The exact mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. This compound has also been reported to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis. Furthermore, this compound has been shown to possess anti-microbial and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied for its pharmacological properties, which makes it a suitable compound for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(5-bromo-2-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to investigate the efficacy of this compound in animal models of inflammatory diseases. Another potential application of this compound is in the treatment of cancer. Further research is needed to investigate the anti-cancer activity of this compound in different types of cancer. Furthermore, the development of more soluble derivatives of this compound could improve its potential applications in the field of medicinal chemistry.

Scientific Research Applications

3-(5-bromo-2-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, this compound has been reported to possess anti-microbial and anti-oxidant activities.

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2S/c1-17-13-7-5-11(15)9-10(13)4-6-12(16)14-3-2-8-18-14/h2-9H,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJVKDBICFZRR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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